molecular formula C15H14FN3O B4321881 2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide

2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide

Cat. No.: B4321881
M. Wt: 271.29 g/mol
InChI Key: LRHBSJZNGMNBAL-UHFFFAOYSA-N
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Description

2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinonitrile core substituted with a 4-fluorophenylamino group, a methoxymethyl group, and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of the fluorine atom to the aromatic ring.

    Cyclization: Formation of the nicotinonitrile core.

    Substitution: Introduction of the methoxymethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxymethyl group to a carboxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield a carboxylic acid derivative, while reduction of the nitro group results in an amino derivative.

Scientific Research Applications

2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 2-(4-fluoroanilino)-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-fluoroanilino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c1-10-7-11(9-20-2)14(8-17)15(18-10)19-13-5-3-12(16)4-6-13/h3-7H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHBSJZNGMNBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)NC2=CC=C(C=C2)F)C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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